molecular formula C16H14O2 B14201151 Spiro[1,4-dioxane-2,9'-fluorene] CAS No. 863395-70-4

Spiro[1,4-dioxane-2,9'-fluorene]

Cat. No.: B14201151
CAS No.: 863395-70-4
M. Wt: 238.28 g/mol
InChI Key: KENAHDAHYDTMHU-UHFFFAOYSA-N
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Description

Contextualization within Spirocyclic Chemistry and Fluorene-Based Systems

Spiro[1,4-dioxane-2,9'-fluorene] is a member of the spirocyclic family of compounds, which are characterized by two rings connected through a single, shared atom known as the spiro atom. sigmaaldrich.com This structural feature imparts a three-dimensional and rigid conformation, a departure from the planar structures of many aromatic systems. sigmaaldrich.com The fluorene (B118485) moiety, a polycyclic aromatic hydrocarbon, is a well-established building block in materials science, particularly in the field of organic electronics. Its derivatives are frequently explored for their potential in applications such as organic light-emitting diodes (OLEDs) and organic solar cells, owing to their favorable electronic and photophysical properties. sigmaaldrich.com

The incorporation of a 1,4-dioxane (B91453) ring introduces heteroatoms (oxygen) into the spirocyclic system. This is a significant modification compared to the more commonly studied all-carbon spirobifluorene systems. The presence of oxygen atoms can influence the electronic properties, solubility, and solid-state packing of the molecule, offering a pathway to fine-tune its characteristics for specific applications.

Significance of Spiro-Centers in Molecular Architecture

The spiro-center is a defining feature of Spiro[1,4-dioxane-2,9'-fluorene], enforcing a perpendicular orientation between the planes of the fluorene and dioxane rings. This orthogonal arrangement has several important consequences for the molecule's properties:

Steric Hindrance: The bulky, three-dimensional structure resulting from the spiro-junction can effectively disrupt intermolecular π-π stacking in the solid state. This is a crucial attribute for materials used in OLEDs, as it can help to prevent aggregation-caused quenching of fluorescence, thereby enhancing the efficiency and stability of the device.

Enhanced Solubility: The non-planar structure often leads to improved solubility in common organic solvents, which is a significant advantage for the solution-based processing of organic electronic devices.

Thermal Stability: Spiro compounds are known for their high thermal stability, a desirable characteristic for materials intended for use in electronic devices that can generate heat during operation.

Overview of Research Trajectories for Spiro[1,4-dioxane-2,9'-fluorene]

While specific research dedicated exclusively to Spiro[1,4-dioxane-2,9'-fluorene] is not extensively documented in publicly available literature, its structural features suggest several potential avenues for investigation. Based on the well-established research trends for analogous fluorene-based spirocyclic compounds, the following research trajectories can be anticipated:

Host Materials for Phosphorescent OLEDs (PhOLEDs): The high triplet energy associated with the fluorene core makes its spiro-derivatives promising candidates for host materials in PhOLEDs. The spiro-architecture helps to confine the triplet excitons on the phosphorescent guest molecules, leading to efficient light emission.

Building Blocks for Organic Semiconductors: The fluorene unit can be readily functionalized at various positions, allowing for the synthesis of a wide range of derivatives with tailored electronic properties. Spiro[1,4-dioxane-2,9'-fluorene] could serve as a novel building block for the creation of new organic semiconductors with specific charge transport characteristics.

Fluorescent Emitters: By introducing suitable chromophoric groups onto the fluorene backbone, it is conceivable that derivatives of Spiro[1,4-dioxane-2,9'-fluorene] could be developed as efficient blue fluorescent emitters for OLED applications.

Below is a data table summarizing the basic properties of Spiro[1,4-dioxane-2,9'-fluorene].

PropertyValue
CAS Number 863395-70-4
Molecular Formula C₁₆H₁₄O₂
Molecular Weight 238.28 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

863395-70-4

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

spiro[1,4-dioxane-2,9'-fluorene]

InChI

InChI=1S/C16H14O2/c1-3-7-14-12(5-1)13-6-2-4-8-15(13)16(14)11-17-9-10-18-16/h1-8H,9-11H2

InChI Key

KENAHDAHYDTMHU-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CO1)C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Synthetic Methodologies for Spiro 1,4 Dioxane 2,9 Fluorene and Its Derivatives

Strategies for Spirocyclic Construction

The creation of the spirocyclic junction at the C9 position of the fluorene (B118485) is a critical step in the synthesis of spiro[1,4-dioxane-2,9'-fluorene]. Both intramolecular and intermolecular strategies can be envisioned for this purpose.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the formation of cyclic and spirocyclic systems. In the context of spiro[1,4-dioxane-2,9'-fluorene] synthesis, this would typically involve a fluorene precursor bearing a side chain at the C9 position that can undergo cyclization to form the 1,4-dioxane (B91453) ring. A plausible approach involves the initial alkylation of fluorene or a derivative at the C9 position with a molecule containing a protected or latent diol functionality. Subsequent deprotection and intramolecular etherification would lead to the desired spiro-dioxane ring.

Another potential intramolecular route could involve the reaction of 9-fluorenone with a reagent that introduces a two-carbon unit with terminal hydroxyl groups, or precursors to these groups. For instance, reaction with a Grignard reagent derived from a protected 2-bromoethanol, followed by deprotection and acid-catalyzed cyclization, could yield the spiro[1,4-dioxane-2,9'-fluorene] core. The success of such intramolecular approaches often depends on the careful choice of protecting groups and the optimization of cyclization conditions to favor the formation of the six-membered dioxane ring over competing side reactions.

Intermolecular Coupling Reactions

Intermolecular reactions provide a more direct approach to the spiro[1,4-dioxane-2,9'-fluorene] skeleton, often involving the condensation of a fluorene-based precursor with a suitable coupling partner. A prominent example of a related intermolecular reaction is the synthesis of spiro[fluorene-9,9′-xanthene] derivatives, which can be achieved through a one-pot condensation of 9-fluorenone with substituted phenols under acidic conditions.

By analogy, a direct synthesis of spiro[1,4-dioxane-2,9'-fluorene] could be envisioned through the reaction of 9-fluorenone with ethylene (B1197577) glycol in the presence of an acid catalyst. This reaction, a type of ketalization, would directly form the desired spirocyclic structure. The efficiency of this reaction would be influenced by factors such as the choice of acid catalyst, reaction temperature, and the removal of water to drive the equilibrium towards product formation.

Reaction Type Starting Materials Key Reagents Product
Ketalization9-Fluorenone, Ethylene GlycolAcid Catalyst (e.g., p-TsOH)Spiro[1,4-dioxane-2,9'-fluorene]
Grignard Reaction followed by Cyclization9-Fluorenone, BrMg(CH2)2OTBDMSH+Spiro[1,4-dioxane-2,9'-fluorene]

Synthesis of the 1,4-Dioxane Moiety in Spiro Compounds

The formation of the 1,4-dioxane ring is a cornerstone of the synthesis. Established methodologies for 1,4-dioxane synthesis can be adapted to the construction of the spiro[1,4-dioxane-2,9'-fluorene] system.

Epoxide Ring Opening and Subsequent Cyclization Protocols

A versatile and widely used method for the synthesis of 1,4-dioxanes involves the ring-opening of an epoxide followed by an intramolecular cyclization. This strategy, when applied to the synthesis of spiro[1,4-dioxane-2,9'-fluorene], would likely start with the synthesis of a 9-(oxiran-2-ylmethyl)fluoren-9-ol derivative. This intermediate could be prepared by the reaction of 9-fluorenone with a suitable nucleophile, such as the anion of 2-methyloxirane.

The subsequent step would involve an intramolecular Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgyoutube.comlibretexts.org Treatment of the 9-(oxiran-2-ylmethyl)fluoren-9-ol with a base would deprotonate the hydroxyl group, which would then act as a nucleophile to attack the epoxide ring, leading to the formation of the 1,4-dioxane ring in a spirocyclic fashion. The regioselectivity of the epoxide ring-opening is a critical factor in this approach.

Alternative Dioxane Ring Formation Methods

Beyond epoxide ring-opening, other methods can be employed for the construction of the 1,4-dioxane ring. One such method is the double Williamson ether synthesis, which involves the reaction of a diol with a dihalide. masterorganicchemistry.comwikipedia.org In the context of our target molecule, this could be envisioned by reacting 9,9-bis(hydroxymethyl)fluorene (which would first need to be synthesized) with a 1,2-dihaloethane under basic conditions.

Another approach is the acid-catalyzed condensation of a 1,2-diol. As mentioned in the intermolecular coupling section, the direct reaction of 9-fluorenone with ethylene glycol represents a straightforward application of this principle. Variations of this method, such as using templates or phase-transfer catalysts, could be explored to improve yields and reaction conditions.

Method Key Intermediate Reaction Conditions Advantages
Intramolecular Williamson Ether Synthesis9-(oxiran-2-ylmethyl)fluoren-9-olBase (e.g., NaH)High efficiency for ring closure
Double Williamson Ether Synthesis9,9-bis(hydroxymethyl)fluoreneBase, 1,2-dihaloethaneUtilizes readily available reagents
Acid-catalyzed Ketalization9-FluorenoneAcid catalyst, Ethylene GlycolDirect, one-step synthesis

Fluorene Core Functionalization and Derivatization Strategies

The ability to introduce various functional groups onto the fluorene core is crucial for tuning the physicochemical properties of spiro[1,4-dioxane-2,9'-fluorene] derivatives. The fluorene moiety is amenable to a variety of electrophilic aromatic substitution reactions.

Functionalization can be carried out either before or after the construction of the spiro-dioxane ring. Pre-functionalization involves using a substituted fluorene or 9-fluorenone as the starting material. This allows for the synthesis of derivatives with substituents at specific positions of the fluorene backbone. Common functionalization reactions include nitration, halogenation, and Friedel-Crafts acylation or alkylation. These reactions typically occur at the 2 and 7 positions of the fluorene ring due to the directing effects of the benzene rings.

Post-functionalization involves modifying the spiro[1,4-dioxane-2,9'-fluorene] molecule after the spirocycle has been formed. This approach can be advantageous if the functional groups are not compatible with the conditions used for spirocycle formation. For example, a bromo-substituted spiro[1,4-dioxane-2,9'-fluorene] could be subjected to cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide range of aryl or alkynyl groups.

The choice between pre- and post-functionalization strategies depends on the desired target molecule and the compatibility of the functional groups with the reaction conditions of the synthetic sequence.

Substitution Reactions on the Fluorene Unit

The functionalization of the fluorene moiety within a pre-formed spiro architecture is a key strategy for tuning the molecule's electronic and physical properties. While direct substitution on Spiro[1,4-dioxane-2,9'-fluorene] is not extensively documented in the provided context, the principles can be inferred from reactions on analogous spiro[fluorene] systems. Electrophilic substitution reactions are common for aromatic compounds like fluorene.

For instance, the synthesis of substituted spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) derivatives often starts with substituted fluorenones. arkat-usa.orgresearchgate.net This pre-functionalization approach is generally more common than post-synthetic modification. However, the fluorene unit is susceptible to electrophilic attack, and reactions such as halogenation or nitration could theoretically be employed to introduce functional groups onto the fluorene rings of the spiro compound. The directive effects of the existing spiro system would influence the position of substitution. For example, in the synthesis of 3-hydroxy-fluorene-2-carboxylate compounds, modifications are achieved through a sequence of Michael addition, Robinson annulation, and aromatization, indicating that complex functional groups can be built onto the fluorene framework. mdpi.com

Synthesis of Spiro[fluorene-9,9'-xanthene] Analogs for Methodological Comparison

The synthesis of Spiro[fluorene-9,9'-xanthene] (SFX) serves as an excellent benchmark for understanding the construction of spiro-fluorene systems. Historically, SFX was synthesized through arduous multi-step routes with low yields. arkat-usa.org20.210.105 One such method begins with two different o-halobiaryls. 20.210.105 Another patented route involved the use of dichlorofluorene. 20.210.105

More contemporary and efficient methods have been developed. A prevalent method involves the condensation reaction of 9-fluorenones with phenols or their derivatives. For example, spiro[fluorene-9,9'-xanthene]-3',6'-diol derivatives are prepared by condensing 9-fluorenones with resorcinol. arkat-usa.org This reaction can be catalyzed by various acids, such as a mixture of ZnCl₂/HCl or simply gaseous HCl at high temperatures. arkat-usa.org These methods, while effective, often require harsh conditions. arkat-usa.org The development of these routes has been crucial for making SFX and its derivatives more accessible for applications in materials science, particularly for organic light-emitting devices (OLEDs). researchgate.netresearchgate.net

Advanced Synthetic Techniques

Advances in synthetic chemistry have led to more efficient and environmentally friendly methods for constructing complex molecules like spiro-fluorene compounds.

One-Pot Synthetic Routes

One-pot synthesis offers significant advantages by reducing reaction time, minimizing waste, and simplifying purification processes. 20.210.105 An efficient one-pot approach for preparing Spiro[fluorene-9,9'-xanthene] (SFX) and its derivatives has been developed, which relies on a thermodynamically controlled process. 20.210.105acs.org This method involves the reaction of fluorenone and phenol in the presence of an excessive amount of an acid catalyst like methanesulfonic acid (MeSO₃H). 20.210.105acs.org

This approach is not only convenient but also versatile, allowing for the synthesis of various substituted SFX derivatives in high yields. 20.210.105 For example, dibromo-substituted SFX, a valuable building block for optoelectronic materials, was successfully prepared with a 78% yield using this one-pot method. 20.210.105 The synthesis of SFX-based host materials for phosphorescent OLEDs has also been achieved via a one-step palladium-catalyzed cross-coupling reaction. ingentaconnect.compku.edu.cnpku.edu.cn The facile nature of these one-pot routes has been highlighted as a key reason why SFX derivatives are poised to become important functional materials, potentially replacing spirobifluorene (SBF) in some applications. researchgate.netresearchgate.netresearchgate.net

Table 1: Comparison of One-Pot Synthesis Conditions for Spiro[fluorene-9,9'-xanthene] Derivatives
Starting MaterialsCatalyst/ReagentProductYieldReference
Fluorenone, PhenolMeSO₃H (excess)Spiro[fluorene-9,9'-xanthene] (SFX)up to 80% 20.210.105acs.org
2-Bromofluorenone, PhenolMeSO₃HMonobromo-SFX72% 20.210.105
2,7-Dibromofluorenone, PhenolMeSO₃HDibromo-SFX78% 20.210.105
Fluorenones, Resorcinolp-Toluenesulfonic acidSpiro[fluorene-9,9'-xanthene]-3',6'-diol derivativesGood arkat-usa.org

Green Chemistry Approaches in Spiro Compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. boehringer-ingelheim.com In the synthesis of spiro compounds, these approaches are gaining traction. Methodologies include using environmentally benign catalysts, solvent-free conditions, and energy-efficient techniques like microwave irradiation. nih.govmdpi.com

For example, iodine has been used as an efficient catalyst for the pseudo four-component reaction of an aldehyde, a urea or thiourea, and cyclic 1,3-dicarbonyl compounds under microwave irradiation in solvent-free conditions to produce spiro heterobicyclic rings in excellent yields. nih.gov Another green approach involves multicomponent domino reactions organocatalyzed by ionic liquids, which can also be performed under microwave assistance to reduce reaction times and improve yields. mdpi.comresearchgate.net These methods are attractive because they are often atom-economical, meaning that most of the atoms from the reactants are incorporated into the final product, minimizing waste. nih.gov The conformational rigidity and structural complexity of spiro compounds make their synthesis a challenge, but these green methodologies provide powerful tools for their efficient and sustainable preparation. mdpi.com

Reaction Mechanism Studies

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation.

Thermodynamic vs. Kinetic Control in Spirocyclization

The one-pot synthesis of Spiro[fluorene-9,9'-xanthene] (SFX) from fluorenone and phenol provides a classic example of thermodynamic versus kinetic control. 20.210.105acs.org The reaction proceeds through an initial electrophilic attack of the protonated fluorenone on the phenol molecules to form an intermediate, 4,4'-(9-fluorenylidene)diphenol (FDPO). 20.210.105acs.org

Kinetic Product : Under shorter reaction times (e.g., less than 6 hours), the formation of FDPO is favored. This intermediate is the kinetic product, meaning it is formed faster. 20.210.105acs.org

Thermodynamic Product : However, FDPO is less stable than the final spiro compound. With longer reaction times (e.g., 24 hours), the reaction mixture equilibrates, and the more stable SFX is formed as the major product via an intramolecular cyclization that eliminates a molecule of water. 20.210.105acs.org The yield of SFX can increase from 40% at 6 hours to 80% at 24 hours, demonstrating that it is the thermodynamically controlled product. 20.210.105acs.org

This understanding allows chemists to selectively synthesize either the intermediate diphenol or the final spiro compound by simply adjusting the reaction time. 20.210.105acs.org

Aromatic Electrophilic Substitution Pathways

The introduction of functional groups onto the aromatic backbone of Spiro[1,4-dioxane-2,9'-fluorene] can be effectively achieved through aromatic electrophilic substitution reactions. These reactions are fundamental in modifying the electronic and photophysical properties of the molecule. The reactivity of the fluorene moiety in Spiro[1,4-dioxane-2,9'-fluorene] is governed by the electron-donating nature of the alkyl portions of the spirocyclic system and the inherent electronic characteristics of the fluorene nucleus itself.

The fluorene ring system is known to be susceptible to electrophilic attack, with substitution occurring preferentially at the C2 and C7 positions. This regioselectivity is a well-established characteristic of the fluorene core, arising from the electronic stabilization of the corresponding sigma complexes (arenium ions) formed during the reaction. The spiro-fused 1,4-dioxane ring at the C9 position is not expected to significantly alter this inherent reactivity pattern of the fluorene aromatic system. Therefore, electrophilic substitution reactions on Spiro[1,4-dioxane-2,9'-fluorene] are predicted to yield predominantly 2- and 2,7-disubstituted derivatives.

Detailed research into the electrophilic substitution of various fluorene derivatives supports this predicted regioselectivity. For instance, reactions such as nitration, halogenation, and Friedel-Crafts acylation on the parent fluorene molecule consistently yield products with substituents at the 2- and 7-positions. This is attributed to the higher electron density at these positions, which makes them more nucleophilic and thus more reactive towards electrophiles.

While specific experimental data on the aromatic electrophilic substitution of Spiro[1,4-dioxane-2,9'-fluorene] is not extensively documented in publicly available literature, the established reactivity of the fluorene core provides a strong basis for predicting the outcomes of such reactions. The following table outlines the expected products and general conditions for key aromatic electrophilic substitution reactions on Spiro[1,4-dioxane-2,9'-fluorene], based on analogous transformations reported for other fluorene derivatives.

Interactive Data Table: Predicted Aromatic Electrophilic Substitution Reactions of Spiro[1,4-dioxane-2,9'-fluorene]

Reaction TypeElectrophileReagents and ConditionsPredicted Major Product(s)
Nitration Nitronium ion (NO₂⁺)HNO₃/H₂SO₄, 0-25 °C2-Nitrospiro[1,4-dioxane-2,9'-fluorene] and 2,7-Dinitrospiro[1,4-dioxane-2,9'-fluorene]
Halogenation (Bromination) Bromonium ion (Br⁺)Br₂/FeBr₃, in a non-polar solvent (e.g., CCl₄)2-Bromospiro[1,4-dioxane-2,9'-fluorene] and 2,7-Dibromospiro[1,4-dioxane-2,9'-fluorene]
Halogenation (Chlorination) Chloronium ion (Cl⁺)Cl₂/AlCl₃, in a non-polar solvent (e.g., CH₂Cl₂)2-Chlorospiro[1,4-dioxane-2,9'-fluorene] and 2,7-Dichlorospiro[1,4-dioxane-2,9'-fluorene]
Friedel-Crafts Acylation Acylium ion (RCO⁺)RCOCl/AlCl₃, in a non-polar solvent (e.g., CS₂)2-Acylspiro[1,4-dioxane-2,9'-fluorene] and 2,7-Diacylspiro[1,4-dioxane-2,9'-fluorene]
Friedel-Crafts Alkylation Carbocation (R⁺)RCl/AlCl₃, in a non-polar solvent2-Alkylspiro[1,4-dioxane-2,9'-fluorene] and 2,7-Dialkylspiro[1,4-dioxane-2,9'-fluorene] (Note: Prone to polyalkylation and rearrangements)
Sulfonation Sulfur trioxide (SO₃)Fuming H₂SO₄Spiro[1,4-dioxane-2,9'-fluorene]-2-sulfonic acid and Spiro[1,4-dioxane-2,9'-fluorene]-2,7-disulfonic acid

The synthesis of functionalized derivatives of Spiro[1,4-dioxane-2,9'-fluorene] via these electrophilic substitution pathways opens avenues for the development of new materials with tailored optical and electronic properties for various applications in materials science. The precise control of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, would be crucial in selectively obtaining mono- or di-substituted products.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For Spiro[1,4-dioxane-2,9'-fluorene], both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to obtain a comprehensive understanding of its atomic arrangement.

1D NMR (¹H, ¹³C) for Structural Elucidation

One-dimensional NMR spectroscopy, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of Spiro[1,4-dioxane-2,9'-fluorene] is expected to show distinct signals for the aromatic protons of the fluorene (B118485) unit and the aliphatic protons of the dioxane ring. The aromatic protons typically resonate in the downfield region (δ 7-8 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) of these protons would reveal the substitution pattern on the fluorene moiety. The protons on the 1,4-dioxane (B91453) ring will appear in the upfield region (typically δ 3-5 ppm). The chemical shifts of these methylene (B1212753) protons are influenced by their proximity to the oxygen atoms and the spiro center.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum would display signals for the aromatic carbons of the fluorene group, typically in the range of δ 120-150 ppm. The spiro carbon atom, being a quaternary carbon, is expected to have a unique chemical shift, often in the range of δ 70-90 ppm for similar spiro compounds. bas.bg The carbons of the dioxane ring would appear in the aliphatic region of the spectrum, generally between δ 60-80 ppm. The specific chemical shifts provide insight into the electronic environment of each carbon atom.

For analogous, more complex spiro[fluorene-9,9'-xanthene] (B3069175) derivatives, detailed ¹H and ¹³C NMR data have been reported. For instance, in a substituted derivative, aromatic protons were observed in the range of δ 6.2-7.6 ppm, while aliphatic protons on a substituent chain appeared at δ 0.9-4.0 ppm. The corresponding ¹³C NMR spectrum showed aromatic carbons from δ 101-160 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Spiro[1,4-dioxane-2,9'-fluorene]

Proton Type Predicted Chemical Shift (δ, ppm)
Fluorene Aromatic Protons 7.0 - 8.0

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Spiro[1,4-dioxane-2,9'-fluorene]

Carbon Type Predicted Chemical Shift (δ, ppm)
Fluorene Aromatic Carbons 120 - 150
Spiro Carbon 70 - 90

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For Spiro[1,4-dioxane-2,9'-fluorene] (C₁₆H₁₄O₂), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula. For example, HRMS data for a substituted spiro[fluorene-9,9'-xanthene] derivative showed a calculated m/z for [M+H]⁺ of 635.061 and a found value of 635.058, confirming its elemental composition. rsc.org

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for analyzing large or fragile molecules, as it minimizes fragmentation. While Spiro[1,4-dioxane-2,9'-fluorene] is a relatively small molecule, MALDI-TOF can still be employed for its characterization. In the context of related polymeric materials, such as insoluble poly(9,9-diphenyl-2,7-fluorene), MALDI-TOF MS has been instrumental in characterizing high molecular weight fractions and studying their fragmentation patterns. nih.gov For Spiro[1,4-dioxane-2,9'-fluorene], a MALDI-TOF spectrum would be expected to show a prominent peak corresponding to the molecular ion ([M]⁺) or a pseudomolecular ion such as [M+H]⁺ or [M+Na]⁺, further confirming its molecular weight.

X-ray Diffraction (XRD) Studies

While NMR and MS provide information about the structure in solution and the gas phase, respectively, X-ray Diffraction (XRD) on a single crystal of the compound can determine its precise three-dimensional structure in the solid state. An XRD analysis of Spiro[1,4-dioxane-2,9'-fluorene] would provide detailed information on bond lengths, bond angles, and the conformation of the molecule. It would definitively confirm the spirocyclic nature of the compound and reveal the relative orientation of the fluorene and dioxane rings. The crystal packing, which describes how the molecules are arranged in the crystal lattice, would also be elucidated. For instance, a study on a related spiro[dibenzo[a, j]xanthene-14,9'-fluorene] compound confirmed the spiro ring formation and the perpendicular arrangement of the two constituent moieties through X-ray structural determination. jlu.edu.cn Similarly, X-ray analysis of furan-containing chiral spiro-fused polycyclic aromatic compounds has been used to confirm their structure, showing the two spiro-linked planes to be nearly perpendicular. dr-dral.com

Vibrational Spectroscopy

A specific, experimentally determined Infrared (IR) spectrum for Spiro[1,4-dioxane-2,9'-fluorene] is not available in the reviewed literature. While reference spectra for the parent heterocycle, 1,4-dioxane, are known nist.gov, and IR spectroscopy has been used to characterize other spirofluorene derivatives researchgate.net, the dedicated IR absorption data for identifying the functional groups and confirming the conformational structure of Spiro[1,4-dioxane-2,9'-fluorene] has not been published.

Thermal Analysis

No publicly available thermogravimetric analysis (TGA) data for Spiro[1,4-dioxane-2,9'-fluorene] was found. TGA is commonly used to assess the thermal stability of related, more complex spiro[fluorene-9,9′-xanthene] (SFX) derivatives used in materials science, which often show high decomposition temperatures. mdpi.com However, the thermal decomposition profile for the unsubstituted Spiro[1,4-dioxane-2,9'-fluorene] remains uncharacterized in the available literature.

The search for differential scanning calorimetry (DSC) thermograms to identify phase transitions, such as melting points or glass transitions for Spiro[1,4-dioxane-2,9'-fluorene], did not yield any specific results. DSC studies have been performed on various functionalized spiro[fluorene-9,9′-xanthene] (SFX) compounds to determine their thermal properties for applications in electronic devices mdpi.com, but this data is not applicable to the title compound.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Spiro[1,4-dioxane-2,9'-fluorene] and its derivatives, DFT calculations are instrumental in understanding their fundamental properties.

Geometry Optimization and Electronic Structure Determination

DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to determine the optimized molecular geometry of spiro compounds. mdpi.com For derivatives of spiro[fluorene-9,9′-xanthene] (SFX), these calculations reveal highly distorted, non-planar structures with dihedral angles between the xanthene and fluorene (B118485) moieties of approximately 90°. mdpi.com This three-dimensional structure contributes to the good stability of these molecules. mdpi.com The spiro-functionalization at the C-9 position of the fluorene unit is a key feature that can significantly enhance the emission spectral quality and thermal stability of related polymers. researchgate.net

The electronic structure of these molecules is characterized by the distribution of electron density. In many spiro-compounds, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be spatially separated. unimi.it For instance, in some donor-acceptor systems based on a spirobifluorene core, the HOMO is localized on the donor moiety while the LUMO is on the acceptor moiety, leading to intramolecular charge transfer (ICT) characteristics. unimi.it This separation is crucial for applications in organic electronics.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) and Energy Levels

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic properties by focusing on the HOMO and LUMO. youtube.comwikipedia.orgyoutube.com The HOMO, being the highest energy occupied orbital, acts as an electron donor, while the LUMO, the lowest energy unoccupied orbital, acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and optical properties. researchgate.net

For spiro compounds, the HOMO and LUMO energy levels are crucial for their application in devices like perovskite solar cells, where they determine the efficiency of hole extraction and transport. mdpi.com In derivatives of spiro[fluorene-9,9'-xanthene] (B3069175), the HOMO levels can be tuned by chemical modification. mdpi.com For instance, fluorination of aniline (B41778) units attached to the spiro core has been shown to lower the HOMO levels, leading to better energy-level alignment with perovskite materials. mdpi.com DFT calculations are essential for predicting these energy levels and guiding the design of new materials. rsc.orgresearchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters

Parameter Description Significance
HOMO Highest Occupied Molecular Orbital Represents the ability to donate an electron. youtube.comyoutube.com
LUMO Lowest Unoccupied Molecular Orbital Represents the ability to accept an electron. youtube.comyoutube.com
Energy Gap (Egap) ELUMO - EHOMO Determines the molecule's excitability and electronic transitions. researchgate.net

Prediction of Spectroscopic Properties (UV-Vis Absorption, IR, NMR)

DFT calculations are a reliable tool for predicting various spectroscopic properties. nih.govnih.gov Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra, providing insights into the electronic transitions of the molecule. nih.govnih.govresearchgate.net The calculated absorption spectra can be compared with experimental data to validate the computational model. researchgate.net

Similarly, the vibrational frequencies observed in Infrared (IR) spectroscopy can be calculated using DFT. nih.gov These theoretical vibrational analyses help in the assignment of experimentally observed spectral bands. nih.gov

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is used to predict the chemical shifts of 1H and 13C nuclei. nih.govnih.govresearchgate.net The calculated chemical shifts generally show good correlation with experimental values, aiding in the structural elucidation of complex molecules. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a powerful extension of DFT used to investigate the properties of molecules in their electronically excited states. nih.gov It is particularly useful for understanding photophysical processes like absorption and fluorescence. nih.govbohrium.com For fluorene-based copolymers, TD-DFT calculations have been used to study their structural and electronic properties in both the ground and lowest excited states. nih.gov These calculations have revealed that such molecules can become more planar in the excited state. nih.gov

TD-DFT can also predict fluorescence energies and radiative lifetimes. nih.govbohrium.com The S1 ← S0 electronic excitation, often characterized as a HOMO-to-LUMO transition, is typically the most significant in terms of oscillator strength. nih.gov The study of excited-state potential energy surfaces can reveal the presence of multiple minima, which can influence the photophysical behavior of the molecule. bohrium.com In some indenofluorene and fluorenofluorene derivatives, ultrafast excited-state decay has been attributed to a potential energy surface crossing between the S0 and S1 states, leading to non-emissive behavior. bradleydrose.com

Molecular Dynamics Simulations

Marcus Theory for Charge Transport Studies

Marcus theory provides a framework for understanding the rates of electron transfer reactions. While direct application of Marcus theory to Spiro[1,4-dioxane-2,9'-fluorene] is not explicitly detailed in the provided results, the principles of the theory are relevant to the charge transport properties of related spiro-compounds used in organic electronics. The theory relates the rate of charge transfer to factors such as the reorganization energy and the Gibbs free energy change of the reaction. In the context of organic semiconductors, efficient charge transport is crucial for device performance. The rigid and three-dimensional structure of spiro compounds can influence the reorganization energy and electronic coupling between molecules, thereby affecting charge mobility. The study of intramolecular charge transfer in fluorene-based acceptors with dithiole donors highlights the importance of understanding these fundamental processes. researchgate.net

Table 2: List of Compounds Mentioned

Compound Name
Spiro[1,4-dioxane-2,9'-fluorene]
Spiro[fluorene-9,9'-xanthene] (SFX)
Spirobifluorene
Indenofluorene
Fluorenofluorene
1,4-Dioxane (B91453)
Spiro-OMeTAD
4,4'-((3',6'-dibutoxyspiro[fluorene-9,9'-xanthene]-2,7-diyl)bis(thiophene-5,2-diyl))bis(N,N-diphenylaniline) (SP-TH)
m-SFX-mF
p-SFX-mF
m-SFX-oF
p-SFX-oF
9-fluorenone hydrazone
[2,7-(fluorene)-co-alt-2,5-pyridine]
Phenothiazine
Nitrile
9,9-dimethylfluorene
Spiro[indeno[1,2-b] nih.govbenzofuran-10,10'-indeno[1,2-b] nih.govbenzothiophene]
2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (spiro-MeOTAD)
SP-Naph
SP-SMe
SFX1
P3HT
PTB7

Computational Insights into Spiro-Conjugation and Electronic Interactions

Computational chemistry provides a powerful lens through which to understand the intricate relationship between the structure and electronic properties of spiro compounds. The orthogonal arrangement of the two molecular moieties connected by the spiro-atom can lead to unique electronic phenomena, including through-space electronic communication, which is distinct from the through-bond conjugation seen in planar aromatic systems.

Future computational work is needed to specifically quantify these properties for Spiro[1,4-dioxane-2,9'-fluorene] and to establish a clear structure-property relationship. Such studies would typically involve geometry optimization followed by the calculation of electronic properties using appropriate theoretical methods and basis sets.

Vibronic coupling, the interaction between electronic states and molecular vibrations, plays a crucial role in the photophysical properties of molecular systems, including rates of internal conversion and energy transfer. In fluorene-based bichromophoric systems, the extent of excitonic coupling between the two fluorene units is significantly influenced by vibronic effects. marquette.edunih.govresearchgate.net

Studies on covalently linked fluorene dimers have shown that the experimentally observed excitonic splittings are often an order of magnitude smaller than those predicted by purely electronic calculations. nih.gov This discrepancy is attributed to vibrational quenching, where the electronic coupling is reduced by the influence of vibrational modes. nih.gov A key finding in these studies is that a single vibrational quenching factor can often describe the reduction in excitonic splitting across a series of related compounds. nih.gov

For Spiro[1,4-dioxane-2,9'-fluorene], a vibronic coupling analysis would be essential to understand the nature of its excited states and its potential for applications in optoelectronics. The analysis would involve identifying the key vibrational modes that couple to the electronic transitions of the fluorene chromophore. The rigidity imposed by the spiro-linkage would likely influence the vibrational landscape and, consequently, the vibronic coupling strength. In systems where fluorene moieties are held in a constrained geometry, a transition from weak to intermediate coupling regimes has been observed, leading to a reduction in the vibrational quenching effect. nih.gov A detailed computational analysis, likely using time-dependent DFT (TD-DFT) coupled with vibrational frequency calculations, would be necessary to elucidate these effects in Spiro[1,4-dioxane-2,9'-fluorene].

The spiro-linkage in Spiro[1,4-dioxane-2,9'-fluorene] enforces a nearly orthogonal arrangement between the plane of the fluorene moiety and the chair-like conformation of the 1,4-dioxane ring. This restricted geometry has a profound impact on the electronic properties of the molecule.

Computational studies on related spiro[fluorene-9,9'-xanthene] (SFX) derivatives, which are used as hole-transporting materials in perovskite solar cells, highlight the importance of the three-dimensional structure. diva-portal.orgrsc.org The spiro-architecture helps to prevent intermolecular aggregation and crystallization, which is beneficial for forming stable amorphous films in electronic devices. diva-portal.org

From an electronic standpoint, the orthogonal arrangement of the two molecular subunits largely isolates their π-electron systems. This means that the electronic properties of the fluorene chromophore are mostly retained. However, through-space interactions between the fluorene unit and the dioxane ring can still occur. These interactions can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

For instance, in SFX derivatives, the introduction of different functional groups on the xanthene or fluorene moieties has been shown to systematically tune the HOMO and LUMO levels. rsc.org Similarly, the oxygen atoms in the dioxane ring of Spiro[1,4-dioxane-2,9'-fluorene] are expected to influence the electronic landscape. DFT calculations would be instrumental in quantifying these effects. A typical computational approach would involve calculating the molecular orbitals and their energies to understand the charge distribution and the nature of the frontier orbitals.

The following table summarizes the key electronic properties that are typically investigated in computational studies of such spiro compounds, based on findings from related molecules.

PropertyComputational MethodExpected Influence of Spiro-Geometry
HOMO-LUMO GapDFT, TD-DFTThe orthogonal geometry largely preserves the individual chromophore gaps, but through-space interactions can cause small shifts.
Ionization PotentialDFTThe rigid structure can influence the energy required to remove an electron.
Electron AffinityDFTThe spiro-linkage and substituents affect the energy released upon electron addition.
Molecular OrbitalsDFTThe HOMO and LUMO are often localized on the fluorene moiety, with potential minor contributions from the dioxane ring.

Further computational studies are essential to build a comprehensive understanding of how the specific geometric constraints in Spiro[1,4-dioxane-2,9'-fluorene] dictate its unique electronic properties and to guide the design of new functional materials.

Advanced Research Applications and Functional Material Development

Organic Optoelectronics

The inherent characteristics of the spiro[1,4-dioxane-2,9'-fluorene] core, such as its ability to inhibit intermolecular π–π stacking and its facile derivatization, make it a prime candidate for various organic optoelectronic devices. rsc.orgmdpi.com Its three-dimensional structure provides good morphological stability and enables isotropic charge transport. researchgate.net

Hole-Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs) and Dye-Sensitized Solar Cells (DSSCs)

Spiro[1,4-dioxane-2,9'-fluorene], often referred to as SFX in literature, has been extensively investigated as a core for hole-transporting materials (HTMs) in perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs). diva-portal.orgrsc.org The development of efficient and stable HTMs is a critical factor in advancing the performance of these next-generation photovoltaic technologies. diva-portal.org

Derivatives of the SFX core have shown significant promise in replacing the current benchmark HTM, spiro-OMeTAD, due to their potential for lower production costs and improved stability. diva-portal.orgnih.gov For instance, SFX-based HTMs functionalized with arylamine moieties have been synthesized, exhibiting suitable highest occupied molecular orbital (HOMO) energy levels (from -4.9 to -5.1 eV) and significant hole mobility. rsc.orgresearchgate.net PSCs utilizing these SFX-based HTMs have demonstrated power conversion efficiencies (PCEs) comparable to or even exceeding those of spiro-OMeTAD-based devices. rsc.orgnih.govrsc.org

One study reported an SFX-based HTM, mp-SFX-2PA, which led to a PCE of 16.8% in a MAPbI3 active layer, outperforming the 15.5% efficiency of the spiro-OMeTAD control device. rsc.org Furthermore, the device with mp-SFX-2PA exhibited superior long-term stability, retaining 90% of its initial PCE after 2000 hours of storage in ambient air, whereas the spiro-OMeTAD device's efficiency dropped to 28% of its initial value. rsc.org Another derivative, SFX-FM, yielded a PCE of 17.29%, surpassing the 15.14% of its spiro-OMeTAD counterpart. rsc.org

The strategic placement and number of functional groups on the SFX core play a crucial role in tuning the material's properties. rsc.org For example, modifying the SFX core with N-(p-methoxyphenyl)-N′-(9,9′-dimethylfluoren-2-yl)amino (FPA) substituents has been shown to influence thermal stability without significantly altering the HOMO energy level. rsc.org The introduction of fluorinated aniline (B41778) units has also been explored to lower HOMO levels for better energy level alignment with the perovskite layer. mdpi.com

Cruciform-shaped SFX derivatives, such as SPX-TPA and SPX-BT, have been designed to act as both a surface passivator and a hole transporting interfacial layer. rsc.org The hydroxyl group on the SFX unit can form hydrogen bonds with iodide and methylammonium (B1206745) ions, suppressing defects, while Lewis base functionalities can passivate undercoordinated lead ions. rsc.org This dual functionality led to a PCE of 20.03% for the SPX-TPA-based device. rsc.org

The application of SFX-based HTMs also extends to solid-state dye-sensitized solar cells (ssDSSCs), where they have contributed to achieving efficiencies over 7%. nih.gov

Table 1: Performance of Spiro[1,4-dioxane-2,9'-fluorene] Based Hole-Transporting Materials in Perovskite Solar Cells
HTM DerivativePCE (%)Voc (V)Jsc (mA/cm2)FFRef.
mp-SFX-2PA16.8--- rsc.org
SFX-FM17.29--- rsc.org
SPX-TPA20.03--- rsc.org
WY-114.21.0519.480.69 nih.gov
D-A-D HTM16.06--- nih.gov
spiro-OMeTAD (control)15.5--- rsc.org
spiro-OMeTAD (control)15.14--- rsc.org
spiro-OMeTAD (control)17.77--- rsc.org
spiro-OMeTAD (control)14.84--- nih.gov
spiro-OMeTAD (control)16.08--- nih.gov

Light-Emitting Materials and Organic Light-Emitting Diodes (OLEDs)

The rigid spiro structure of SFX is also beneficial for designing light-emitting materials for Organic Light-Emitting Diodes (OLEDs). This framework helps to prevent aggregation-caused quenching, leading to high photoluminescence quantum yields in the solid state.

SFX derivatives have been successfully employed as host materials for phosphorescent OLEDs (PHOLEDs). For instance, a host material, SFX-PF, synthesized in a simple two-step process, enabled a blue PHOLED with a low turn-on voltage of 2.8 V and a high maximum external quantum efficiency (EQE) of 14.7%. researchgate.net Green PHOLEDs using the same host achieved a remarkable EQE of 13.2%. researchgate.net

Hybrid materials incorporating N-phenyl-1-naphthylamine (PNA) and the SFX core (DPNA-SFX and DOPNA-SFX) have been developed as hole transport layers in PHOLEDs. rsc.org A red PHOLED using DPNA-SFX as the hole-transporting material achieved a very high EQE of 34.7% with minimal efficiency roll-off. rsc.org

Furthermore, an AIE-active luminophore, SFX-Ad, based on an acridine-functionalized SFX core, was used as an emitter in a blue OLED, achieving a maximum EQE of 2.58%. rsc.org Bipolar host materials with a spiro[fluorene-9,9′-phenanthrene-10′-one] acceptor and various donor fragments have also been designed, leading to highly efficient yellow OLEDs with a peak EQE of 27.1%. rsc.org

Table 2: Performance of Spiro[1,4-dioxane-2,9'-fluorene] Based Materials in OLEDs
Device TypeSFX DerivativeRoleMax. EQE (%)ColorRef.
Blue PHOLEDSFX-PFHost14.7Blue researchgate.net
Green PHOLEDSFX-PFHost13.2Green researchgate.net
Red PHOLEDDPNA-SFXHTL34.7Red rsc.org
Blue OLEDSFX-AdEmitter2.58Blue rsc.org
Yellow OLEDMS-OCHost27.1Yellow rsc.org

Charge Transfer Mechanisms and Energy Transfer Processes

The orthogonal arrangement of the constituent units in spiro compounds like Spiro[1,4-dioxane-2,9'-fluorene] can lead to intramolecular charge-transfer (CT) interactions. researchgate.net In derivatives designed with donor-acceptor (D-A) architectures, the spiro core effectively separates the donor and acceptor moieties, influencing the charge transfer characteristics.

In the context of HTMs for solar cells, efficient charge transfer from the perovskite or dye to the HTM is crucial. The HOMO energy level of the SFX-based HTM must be well-aligned with the valence band of the perovskite to facilitate hole extraction. uu.nl The spiro core helps to inhibit intramolecular π–π stacking, which is beneficial for extracting holes from the adjacent perovskite layer. rsc.org The introduction of different functional groups allows for the fine-tuning of the HOMO levels to optimize this charge transfer process. rsc.orgresearchgate.net

In OLEDs, energy transfer processes are paramount. For host materials, efficient energy transfer from the host to the phosphorescent or fluorescent dopant is required. The wide energy gap of some SFX-based host materials makes them suitable for hosting various colored emitters. rsc.org In thermally activated delayed fluorescence (TADF) devices, the spiro-conformation can reduce the interaction between the host and dopant, influencing the emission characteristics. epa.gov

Supramolecular Assembly for Optoelectronic Devices

The spiro structure of Spiro[1,4-dioxane-2,9'-fluorene] plays a key role in dictating the supramolecular assembly in the solid state. The rigid and bulky nature of the spiro core prevents close packing and strong intermolecular π-π interactions, which is often detrimental to the performance of optoelectronic devices by causing aggregation-induced quenching. acs.org This property is particularly advantageous for maintaining high solid-state fluorescence quantum yields.

The molecular packing, influenced by the spiro-center, is a critical factor in the performance of organic semiconductors. The three-dimensional nature of SFX derivatives contributes to forming amorphous films with good morphological stability, which is essential for the fabrication of uniform and reliable large-area devices. researchgate.netdiva-portal.org The specific arrangement of molecules in the solid state, or molecular packing, can be engineered by introducing different substituents onto the SFX core, thereby influencing the charge transport and photophysical properties of the resulting thin films.

Mechanoluminescence (ML) and Mechanochromism

Beyond optoelectronics, Spiro[1,4-dioxane-2,9'-fluorene] derivatives have shown remarkable properties in the field of mechanoluminescence (ML), where light is emitted in response to mechanical stress.

Molecular Packing and Intermolecular Interactions in ML Enhancement

The spiro-structure has been identified as a key contributor to enhancing mechanoluminescence. acs.org The introduction of a spiro-(fluorene-9-9′-xanthene) (SFX) unit into a molecule, creating BSFXA, resulted in an optimized, interlaced molecular packing. acs.org This specific packing strengthens intermolecular interactions and suppresses molecular slippage under external force, leading to an efficient conversion of mechanical energy into light emission. acs.org

In contrast, a similar molecule, BFA, where the SFX unit was replaced by a more flexible dimethyl fluorene (B118485) (MeF) unit, was found to be ML-inactive. acs.org This comparison highlights the crucial role of the rigid spiro-structure in facilitating the ML effect by promoting a favorable molecular packing arrangement. acs.org This finding suggests that incorporating spiro-structures is a promising strategy for designing new and efficient organic mechanoluminescent materials. acs.org

Table of Mentioned Compounds

Abbreviation/NameFull Chemical Name
Spiro[1,4-dioxane-2,9'-fluorene]Spiro[1,4-dioxane-2,9'-fluorene]
SFXspiro[fluorene-9,9′-xanthene]
spiro-OMeTAD2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene
mp-SFX-2PANot fully specified in source
SFX-FMNot fully specified in source
FPAN-(p-methoxyphenyl)-N′-(9,9′-dimethylfluoren-2-yl)amino
SPX-TPANot fully specified in source
SPX-BTNot fully specified in source
WY-1Not fully specified in source
D-A-D HTMDonor-Acceptor-Donor Hole-Transport Material with spiro[fluorene-9,9'-phenanthren-10'-one] core
SFX-PFNot fully specified in source
DPNA-SFXNot fully specified in source
DOPNA-SFXNot fully specified in source
PNAN-phenyl-1-naphthylamine
SFX-Ad9,9′-dimethyl-9,10-dihydroacridine substituted spiro(fluorene-9,9′-xanthene)
MS-OCNot fully specified in source
BSFXANot fully specified in source
BFANot fully specified in source
MeFdimethyl fluorene

Design Principles for ML-Active Spiro Compounds

Mechanoluminescence (ML) is a phenomenon where light is emitted in response to mechanical stress. The design of purely organic molecules exhibiting strong ML is a growing area of research. A key principle in designing mechanoluminescent materials is the control of molecular packing in the solid state. acs.org The spiro structure is particularly advantageous in this regard.

The introduction of a spiro-(fluorene-9-9′-xanthene) (SFX) unit, which shares a similar spiro-carbon center with Spiro[1,4-dioxane-2,9'-fluorene], has been shown to optimize molecular packing in an interlaced mode, leading to an efficient ML effect. acs.orgnih.gov This is in contrast to analogous compounds with a more planar dimethyl fluorene unit, which are ML-inactive. acs.orgnih.gov The orthogonal geometry of the spiro-structure prevents the tight π-π stacking that often leads to luminescence quenching in the solid state. nih.gov This principle of using a spiro-center to disrupt close packing and promote favorable intermolecular interactions is a cornerstone for creating new ML-active organic materials. acs.orgnih.gov

For instance, the compound BSFXA, which incorporates the spiro-(fluorene-9-9′-xanthene) unit, is ML-active, while the analogous BFA, with a dimethyl fluorene unit, is not. acs.org This highlights the critical role of the spiro-structure in enabling mechanoluminescence. acs.org The fluorescence quantum yield of BSFXA was also observed to increase upon grinding, from 28.09% to 40.06%, indicating a change in molecular packing that enhances luminescence. acs.orgnih.gov

Catalysis and Ligand Design

The rigid and sterically defined nature of the spiro-fluorene framework makes it an excellent scaffold for the design of ligands in metal catalysis.

Spiro-Fluorene Derived Ligands in Metal Catalysis (e.g., Ruthenium Alkylidene Complexes for Olefin Metathesis)

Spiro-fluorene moieties have been incorporated into the design of novel cyclic (alkyl)(amino)carbene (CAAC) ligands for ruthenium-based olefin metathesis catalysts. chemrxiv.orgchemrxiv.org These ligands, when complexed with ruthenium alkylidenes, form Hoveyda-type derivatives that exhibit good catalytic activity in reactions such as the ring-closing metathesis (RCM) of diethyl diallylmalonate. chemrxiv.orgchemrxiv.org

The unique, large, and inflexible backbone of the spiro-fluorene ligand imparts interesting properties to the catalyst, including improved Z-selectivity in olefin metathesis reactions. chemrxiv.org These catalysts have also demonstrated the ability to act as hydrogenation catalysts in consecutive one-pot reactions, for example, in the conversion of allyl acetate (B1210297) to butane-1,4-diol, a valuable intermediate for biodegradable polymers. chemrxiv.org The performance of these spiro-fluorene CAAC complexes is comparable to commercially available catalysts like the Hoveyda-Grubbs second-generation catalyst (HG2). chemrxiv.org

Catalyst ComplexSubstrateCatalyst Loading (mol%)OutcomeReference
Spiro-fluorene CAAC Ru-alkylideneDiethyl diallylmalonate0.001Good catalytic activity in RCM chemrxiv.org
Spiro-fluorene CAAC Ru-alkylideneAllyl acetateNot specifiedGood catalytic performance and improved Z-selectivity chemrxiv.org
Spiro-fluorene CAAC Ru-alkylideneAllyl acetateNot specifiedFunctions as a hydrogenation catalyst in a one-pot reaction chemrxiv.org

Complexation with Metal Ions (e.g., Pt(II), Cu(II)) for Coordination Chemistry Research

The spiro-fluorene framework has been utilized in the design of ligands for coordination with various metal ions, leading to complexes with interesting photophysical and structural properties.

For instance, a spiro-fluorene unit has been introduced into a phenylpyridine-type ligand to create a highly soluble platinum(II) complex. acs.orgnorthumbria.ac.uk The orthogonal orientation of the spiro-fluorene unit relative to the main coordination plane of the complex reduces intermolecular interactions, thereby increasing solubility without significantly hindering the formation of Pt···Pt dimers and excimers. acs.orgnorthumbria.ac.uk This approach is a valuable alternative to using bulky alkyl groups to enhance the solubility of planar platinum(II) complexes. acs.orgnorthumbria.ac.uk The resulting complex demonstrated high solubility in toluene (B28343) and was successfully used in the fabrication of both solution-processed and vacuum-deposited organic light-emitting diodes (OLEDs). acs.org

In the realm of copper coordination chemistry, fluorene-based ligands have been used to construct coordination polymers with cuprous chloride. nih.gov For example, symmetric fluorene-based ligands have been shown to connect Cu(I) atoms to form one-dimensional chains. nih.gov The specific nature of the resulting polymer, whether it forms a two-dimensional network or a three-dimensional framework, is influenced by the substituents on the fluorene core and the nature of the copper-halide counter-ion unit. nih.gov

Molecular Tectonics and Enantioselective Molecular Recognition

The inherent resistance of the 9,9'-spirobifluorene core to close packing makes it an excellent platform for engineering molecules designed to form highly porous networks, a key concept in molecular tectonics. nih.gov By grafting multiple hydrogen-bonding sites onto the spirobifluorene scaffold, it is possible to create open networks with significant volumes available for the inclusion of guest molecules. nih.gov For example, crystals of 2,2',7,7'-tetrasubstituted tetrakis(triaminotriazine)-9,9'-spirobifluorene have been shown to have a porosity of 75%, one of the highest values observed for crystals built from small molecules. nih.gov

While direct studies on enantioselective molecular recognition using Spiro[1,4-dioxane-2,9'-fluorene] are not prevalent, the principles of using chiral π-surfaces for this purpose are well-established. nih.gov The concept involves creating tailored chiral π-scaffolds to maximize shape complementarity with a chiral guest molecule. nih.gov This has been demonstrated with a benzo[ghi]perylene (B138134) trisimide (BPTI) receptor contorted into a chiral plane by functionalization with 1,1'-bi-2-naphthol (B31242) (BINOL), which showed significant enantiodifferentiation when binding with helicenes through van der Waals interactions. nih.gov Given the chirality of many spiro compounds, this approach holds promise for the future design of Spiro[1,4-dioxane-2,9'-fluorene]-based receptors for enantioselective recognition.

Advanced Building Blocks in Synthetic Chemistry

Spiro[1,4-dioxane-2,9'-fluorene] and related spiro-dioxane structures are considered advanced building blocks in medicinal and synthetic chemistry. enamine.net An approach for the preparation of 2-mono-, 2,2-, and 2,3-disubstituted 1,4-dioxane (B91453) derivatives has been developed, which often results in spirocyclic compounds. enamine.net This method involves the ring-opening of readily available epoxides with ethylene (B1197577) glycol monosodium salt, followed by cyclization of the resulting diols. enamine.net

The spiro[fluorene-9,9′-xanthene] (SFX) core, which is structurally related to Spiro[1,4-dioxane-2,9'-fluorene], is another key building block, particularly in the synthesis of blue-light-emitting materials and hole-transporting materials for photovoltaic applications. capes.gov.brdiva-portal.orgrsc.org The asymmetric nature of the SFX structure allows for more flexible derivatization and tuning of its properties compared to the more symmetric spirobifluorene (SBF). researchgate.netmdpi.com For example, SFX has been functionalized with terminal diketopyrrolopyrrole units to create a three-dimensional non-fullerene acceptor for organic solar cells. rsc.org

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While progress has been made in the synthesis of spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) derivatives, a close structural analog to Spiro[1,4-dioxane-2,9'-fluorene], the development of more efficient and sustainable synthetic routes remains a critical challenge. 20.210.105 Historically, the synthesis of SFX has involved multi-step procedures with complex purification processes. 20.210.105 A significant breakthrough was the development of a one-pot synthesis method, which simplifies the procedure and improves accessibility to these compounds. 20.210.105

Future research should focus on creating even more streamlined and environmentally friendly synthetic strategies. This includes the exploration of:

Catalytic Systems: Investigating novel catalysts that can promote the spirocyclization reaction with higher yields and selectivity under milder conditions. This could involve exploring earth-abundant metal catalysts or organocatalysis to reduce reliance on expensive and toxic heavy metals.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

Green Solvents: Utilizing environmentally benign solvents to replace hazardous ones commonly used in organic synthesis.

A notable advancement in this area is the development of a one-pot approach for preparing SFX, which is a thermodynamically-controlled process using an excessive acid catalyst. 20.210.105 This method represents a more efficient and convenient route compared to previous multi-step syntheses. 20.210.105

Exploration of Structure-Property Relationships through Molecular Engineering

The optoelectronic properties of Spiro[1,4-dioxane-2,9'-fluorene] derivatives are intrinsically linked to their molecular structure. Understanding and exploiting these structure-property relationships through molecular engineering is a key area for future investigation. By strategically modifying the core structure, researchers can fine-tune the material's properties for specific applications.

Key areas for exploration include:

Functionalization of the Spiro Core: Introducing various functional groups onto the fluorene (B118485) or dioxane moieties can significantly alter the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, incorporating electron-donating or electron-withdrawing groups can tailor the material for use as a hole-transporting material (HTM) or an electron-transporting material (ETM).

π-Conjugation Extension: Extending the π-conjugated system by adding aromatic units can enhance charge carrier mobility, a crucial factor for efficient organic electronic devices. diva-portal.org

Introduction of Multiple Spiro Units: Creating oligomers or polymers containing multiple spiro units can lead to materials with improved film-forming properties and enhanced charge transport capabilities. diva-portal.org

Research has shown that the molecular engineering of spiro[fluorene-9,9′-xanthene]-based HTMs can enhance the performance and stability of perovskite solar cells (PSCs). rsc.org For example, introducing dimethoxyphenylnaphthylamine subunits can improve conductivity and charge transport. rsc.org Similarly, the incorporation of Lewis base structures like pyridine (B92270) groups can passivate defects in the perovskite layer, leading to better device stability. diva-portal.org

Advanced Computational Modeling for Predictive Material Design

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of new materials before their synthesis. rsc.orgmdpi.comresearchgate.net This predictive capability can significantly accelerate the discovery and development of novel Spiro[1,4-dioxane-2,9'-fluorene]-based materials.

Future research in this area should focus on:

Accurate Prediction of Electronic Properties: Improving the accuracy of DFT calculations for predicting HOMO/LUMO levels, excitation energies, and charge transport properties. This requires the development and application of more sophisticated functionals and basis sets.

Modeling of Intermolecular Interactions: Simulating the packing and morphology of these molecules in the solid state is crucial for understanding and predicting their bulk properties, such as charge mobility.

High-Throughput Screening: Employing computational screening techniques to rapidly evaluate a large library of virtual Spiro[1,4-dioxane-2,9'-fluorene] derivatives to identify promising candidates for specific applications.

DFT calculations have been successfully used to study the electronic properties of new donor–π–acceptor–π–donor luminescent materials based on a spiro-xanthene core, providing insights into their aggregation-induced emission (AIE) and mechano-responsive properties. rsc.org Theoretical calculations have also been used to understand the electronic structure of emitters for organic light-emitting diodes (OLEDs). researchgate.net

Integration of Spiro[1,4-dioxane-2,9'-fluorene] into Multifunctional Devices

The versatile properties of Spiro[1,4-dioxane-2,9'-fluorene] derivatives make them promising candidates for a wide range of organic electronic devices. Future research should focus on integrating these materials into multifunctional devices to exploit their full potential.

Potential applications include:

Organic Light-Emitting Diodes (OLEDs): Spiro-based compounds have been successfully used as host materials in phosphorescent OLEDs (PhOLEDs), demonstrating their ability to facilitate efficient energy transfer. rsc.orgrsc.org Further research could explore their use as emitters or in other layers of the OLED stack.

Perovskite Solar Cells (PSCs): Spiro-based materials have shown great promise as hole-transporting materials in PSCs, with some derivatives outperforming the widely used spiro-OMeTAD. diva-portal.orgrsc.orgrsc.org Continued development could lead to more efficient and stable PSCs.

Organic Field-Effect Transistors (OFETs): The good charge transport properties of these materials make them suitable for use in OFETs, which are the building blocks of organic circuits.

Sensors: The sensitivity of their electronic properties to the surrounding environment could be exploited for the development of chemical and biological sensors.

For instance, spiro[fluorene-9,9′-xanthene] based materials have been used as universal hosts for RGB and white PhOLEDs. rsc.org Furthermore, derivatives have been employed as hole-transporting materials in both PSCs and solid-state dye-sensitized solar cells. rsc.org

Addressing Scalability and Cost-Effectiveness for Industrial Applications

For any new material to be commercially viable, its synthesis must be scalable and cost-effective. While laboratory-scale syntheses of Spiro[1,4-dioxane-2,9'-fluorene] derivatives have been established, significant challenges remain in translating these processes to an industrial scale.

Key considerations for future research include:

Process Optimization: Optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize production costs.

Raw Material Sourcing: Identifying and securing reliable and affordable sources of starting materials. The facile synthesis of some spiro-structured HTMs from commercially available starting materials is a promising step towards industrial production. rsc.org

Purification Techniques: Developing efficient and scalable purification methods to ensure the high purity required for electronic applications.

Cost-Benefit Analysis: Conducting thorough economic analyses to assess the commercial feasibility of large-scale production.

The development of low-cost spiro[fluorene-9,9′-xanthene] based hole transport materials that can be synthesized in a two-step route highlights the potential for cost-effective production. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Spiro[1,4-dioxane-2,9'-fluorene] with high purity for experimental studies?

  • Methodological Answer : Synthesis typically involves cyclization reactions between fluorene derivatives and 1,4-dioxane precursors under controlled conditions. Techniques such as Schlenk line methods under inert atmospheres are critical to prevent oxidation byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol is recommended. Characterization should include 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity . For stability assessment, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify thermal degradation thresholds.

Q. How can researchers address challenges in detecting trace concentrations of Spiro[1,4-dioxane-2,9'-fluorene] in environmental samples?

  • Methodological Answer : Utilize solid-phase extraction (SPE) coupled with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for trace analysis. Optimize ionization parameters (e.g., electrospray ionization in positive mode) to enhance sensitivity. For groundwater samples, pre-concentration via vacuum distillation minimizes matrix interference. Method validation should include spike-recovery tests (70–120% recovery range) and limits of detection (LOD) below 0.1 µg/L, as per EPA protocols for structurally analogous compounds like 1,4-dioxane .

Q. What are the primary physicochemical properties of Spiro[1,4-dioxane-2,9'-fluorene] that influence its environmental fate?

  • Methodological Answer : Key properties include:

  • Hydrophobicity : Measure log KowK_{ow} (octanol-water partition coefficient) via shake-flask method to predict adsorption to organic matter.
  • Aqueous solubility : Determine via saturation shake method at 25°C.
  • Hydrodynamic radius (Rh) : Estimate using pulsed-field gradient (PFG) NMR, calibrated against reference proteins (e.g., lysozyme) as validated for 1,4-dioxane derivatives .
  • Persistence : Conduct biodegradability assays (e.g., OECD 301F) to assess microbial resistance, given the structural similarity to recalcitrant 1,4-dioxane .

Advanced Research Questions

Q. How do advanced oxidation processes (AOPs) degrade Spiro[1,4-dioxane-2,9'-fluorene], and what are the limitations in scaling these methods?

  • Methodological Answer : AOPs such as UV/H2_2O2_2, ozonation, and persulfate activation generate hydroxyl radicals (OH\cdot OH) that cleave the spiro structure. Monitor degradation kinetics via pseudo-first-order rate constants (kobsk_{\text{obs}}) and identify intermediates using LC-QTOF-MS. Key limitations include:

  • Quenching effects : Natural organic matter (NOM) scavenges radicals; pre-treatment with activated carbon mitigates this .
  • Byproduct toxicity : Screen for fluorene-derived intermediates (e.g., ketones) using Vibrio fischeri bioluminescence inhibition assays.
  • Energy costs : Optimize UV fluence (mJ/cm2^2) and H2_2O2_2 dosing via response surface methodology (RSM) .

Q. What experimental strategies resolve contradictions in the carcinogenic potential of Spiro[1,4-dioxane-2,9'-fluorene] based on its parent compounds?

  • Methodological Answer : While 1,4-dioxane is classified as a Group 2B carcinogen (IARC), the fluorene moiety may introduce additional genotoxicity. Conduct:

  • In vitro assays : Ames test (TA98 and TA100 strains) with metabolic activation (S9 mix) to assess mutagenicity.
  • In vivo studies : Rodent bioassays (OECD 451) with dose-response modeling for liver/nasal tumors, accounting for metabolic differences (e.g., CYP450-mediated oxidation).
  • Computational modeling : Use QSAR tools (e.g., Toxtree) to predict reactivity of the spiro junction. Address discrepancies by cross-referencing with fluorene-9-one toxicity data .

Q. How can researchers design bioremediation systems to target Spiro[1,4-dioxane-2,9'-fluorene] in co-contaminated environments?

  • Methodological Answer : Develop enriched microbial consortia from 1,4-dioxane-impacted sites and screen for cometabolic activity using propane or tetrahydrofuran as primary substrates. Optimize growth conditions (pH 7–8, 30°C) and monitor degradation via qPCR targeting thm and prm genes. Challenges include:

  • Inhibition by chlorinated solvents : Use sequential anaerobic-aerobic biobarriers to degrade co-contaminants (e.g., TCA) first .
  • Biofilm formation : Implement moving-bed biofilm reactors (MBBRs) with polyethylene carriers to enhance biomass retention .

Q. What analytical approaches improve the resolution of Spiro[1,4-dioxane-2,9'-fluorene] in complex matrices during fate and transport studies?

  • Methodological Answer : Employ two-dimensional gas chromatography (GC×GC-TOFMS) to separate co-eluting peaks in soil/sediment extracts. For groundwater, isotope dilution (e.g., 13C^{13}C-labeled internal standards) corrects matrix effects. Pair with stable isotope probing (SIP) using 13C^{13}C-labeled Spiro[1,4-dioxane-2,9'-fluorene] to track biodegradation pathways .

Research Gaps and Future Directions

  • Standardized toxicity thresholds : No enforceable standards exist for Spiro[1,4-dioxane-2,9'-fluorene]; derive provisional guidelines using EPA’s Regional Screening Levels (RSLs) and interspecies uncertainty factors (e.g., 103^3 for carcinogenicity) .
  • Cross-disciplinary studies : Integrate computational toxicology (molecular docking for receptor binding) with high-throughput screening to prioritize degradation pathways .

For methodological rigor, cross-validate findings with EPA’s ToxCast database and consult ITRC’s 1,4-dioxane remediation frameworks for analogous challenges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.